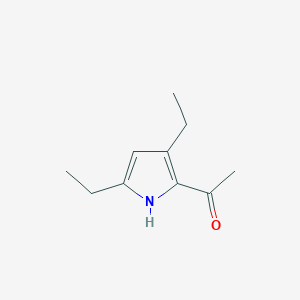
2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a benzoic acid moiety substituted with an ethoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-ethoxybenzoic acid with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of boron-containing drugs. Boron compounds have shown potential in cancer therapy due to their ability to target specific cellular pathways.
Industry: In the materials science industry, this compound is used in the development of advanced materials such as polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The ethoxy and benzoic acid groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- 2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both the ethoxy and tetramethyl-1,3,2-dioxaborolan-2-yl groups. This combination imparts specific chemical properties that make it suitable for a wide range of applications, from organic synthesis to materials science. The ethoxy group enhances its solubility and reactivity, while the boronic acid group provides versatility in forming stable complexes with various molecular targets.
Properties
Molecular Formula |
C15H21BO5 |
|---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H21BO5/c1-6-19-12-9-10(7-8-11(12)13(17)18)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,17,18) |
InChI Key |
QYFREVRTNRKAIW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


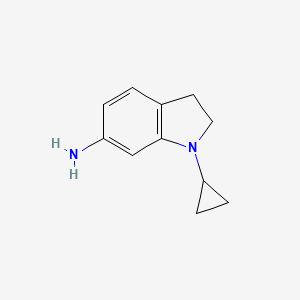
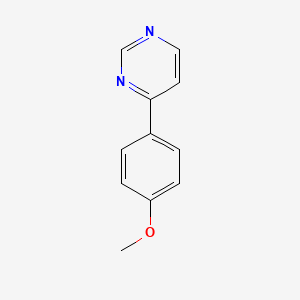
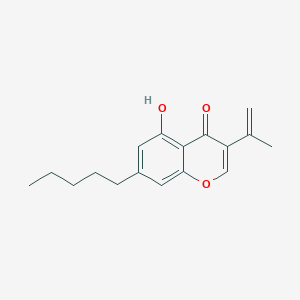
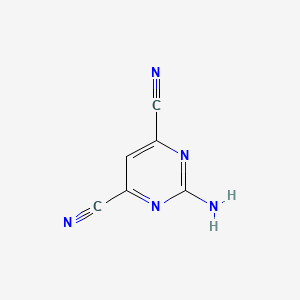

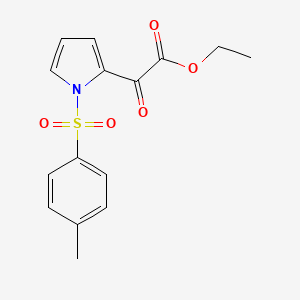
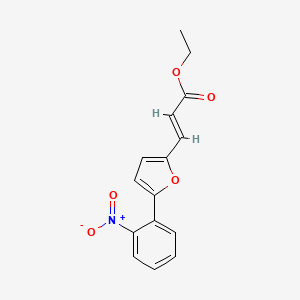
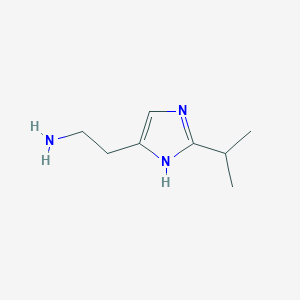
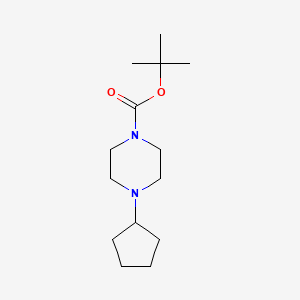
![6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B11767436.png)

![(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11767448.png)
